

Anisodine Hydrobromide: A Technical Guide to its Anticholinergic and Antispasmodic Effects

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Compound of Interest		
Compound Name:	Anisodine hydrobromide	
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Introduction

Anisodine hydrobromide, a tropane alkaloid derived from the plant Anisodus tanguticus, is a potent anticholinergic and antispasmodic agent.[1][2][3] Also known by the names Yiganling and 654-2, it has been utilized extensively in China for various medical conditions, including acute circulatory shock, cerebral infarction, and certain ophthalmic conditions.[1][3][4] Its primary mechanism of action involves the blockade of muscarinic acetylcholine receptors, leading to a reduction in smooth muscle spasms and modulation of the parasympathetic nervous system.[1][5] This technical guide provides a comprehensive overview of the pharmacological properties of Anisodine hydrobromide, focusing on its anticholinergic and antispasmodic effects, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental workflows.

Core Mechanism of Action: Anticholinergic Properties

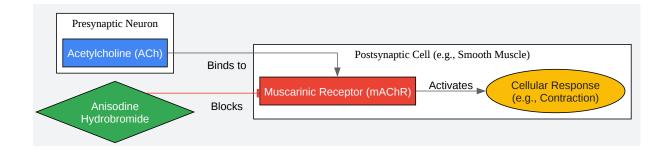
Anisodine hydrobromide exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) in both the central and peripheral nervous systems.[1][2][4] By blocking these receptors, it prevents the binding of the neurotransmitter acetylcholine (ACh), thereby inhibiting parasympathetic nerve impulses.[1][4] This action results in the relaxation of smooth muscles and a decrease in glandular secretions.[5][6]

The key effects stemming from its anticholinergic properties include:



- Antispasmodic Effect: By inhibiting the contraction of smooth muscles, it alleviates spasms in the gastrointestinal tract, bronchial system, and urinary tract.[1][6]
- Vasodilation and Improved Microcirculation: The drug has been shown to possess
 vasodilatory properties, improving microcirculation and reducing vascular resistance.[1][5]
- Neuroprotection: In the context of cerebral ischemia, Anisodine hydrobromide
 demonstrates neuroprotective effects by modulating muscarinic receptors, reducing calcium
 ion influx, decreasing reactive oxygen species (ROS) levels, and inhibiting neuronal
 apoptosis.[7][8][9]
- Central Nervous System Effects: It can cross the blood-brain barrier and has been shown to influence neuronal activity and synaptic plasticity.[2][10]

Anisodine hydrobromide interacts with all five subtypes of muscarinic receptors (M1-M5).[7] [9] Studies in cerebral ischemia models have shown that it can effectively reduce the exacerbated expression of M1, M2, M4, and M5 receptors induced by hypoxia/reoxygenation. [7][9]



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Anisodine hydrobromide's anticholinergic mechanism.

Quantitative Data on Efficacy and Safety

The clinical and preclinical efficacy of **Anisodine hydrobromide** has been quantified in various studies. The following tables summarize key findings.



Table 1: Meta-analysis of **Anisodine Hydrobromide** Injection for Acute Ischemic Stroke (AIS) A meta-analysis including 11 randomized controlled trials (RCTs) with a total of 1,337 patients. [11]

Outcome Measure	Result	95% Confidence Interval	p-value
NIH Stroke Scale (NIHSS) Reduction	MD = -1.53	(-1.94, -1.12)	< 0.00001
Modified Rankin Scale (mRS) Reduction	MD = -0.89	(-0.97, -0.81)	< 0.00001
Barthel Index Increase	MD = 10.65	(4.30, 17.00)	0.001
Relative Cerebral Blood Volume (rCBV)	SMD = 0.28	(0.02, 0.53)	0.03
Clinical Efficacy	RR = 1.2	(1.08, 1.34)	0.001

(MD = Mean Difference; SMD = Standardized Mean Difference; RR = Risk Ratio)

Table 2: Efficacy of Anisodamine in Organophosphate Poisoning Study on patients for whom atropinization could not be achieved with high doses of atropine alone.[12]

Parameter	Anisodamine Group	Atropine-only Group	p-value
Time to Atropinization (hours)	24.3 ± 4.3	29.2 ± 7.0	< 0.05
Hospital Stay (days)	5.3 ± 2.5	6.9 ± 2.3	< 0.05

Table 3: Cardiovascular Effects in Conscious Dogs Study on telemetered beagle dogs receiving single intravenous doses.[13][14]



Dose (mg/kg)	Effect on Heart Rate	Effect on Blood Pressure (Diastolic/Mean)	Effect on PR Interval
0.1	No significant difference	No significant difference	No significant difference
0.4	Significantly increased	No significant difference	Significantly shortened
1.6	Significantly increased	Significantly increased (1-2h post-dose)	Significantly shortened
6.4	Significantly increased	Significantly increased (1-2h post-dose)	Significantly shortened

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate **Anisodine hydrobromide**.

1. Protocol: Cerebral Ischemia Animal Model (MCAO)

This protocol is used to investigate the neuroprotective effects of **Anisodine hydrobromide** in an in-vivo model of stroke.[7][9]

- Model: Middle Cerebral Artery Occlusion (MCAO) in rats.
- Objective: To assess the effect of Anisodine hydrobromide on muscarinic receptor expression and neuronal damage following ischemic injury.
- Methodology:
 - Induction of Ischemia: Adult male Sprague-Dawley rats undergo surgery to occlude the middle cerebral artery, typically for a period of 2 hours, followed by reperfusion.
 - Drug Administration: Anisodine hydrobromide is administered to the treatment group, often intravenously, at various doses. A control group receives a saline vehicle.







 Tissue Collection: After a set period (e.g., 24 or 48 hours), rats are euthanized, and brain tissues (cerebral arteries, hippocampus, parenchyma) are collected.

Analysis:

- Immunohistochemistry: Brain slices are stained with antibodies against M1-M5 muscarinic receptors to assess their expression levels and localization.
- Infarct Volume Measurement: Brain slices are stained (e.g., with TTC) to quantify the extent of ischemic damage.
- Biochemical Assays: Tissue homogenates are used to measure levels of Reactive
 Oxygen Species (ROS), calcium ion influx, and neurotransmitters like aspartate.[7][9]





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